7-Ethoxyindole
Overview
Description
7-Ethoxy-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The ethoxy group at the 7th position of the indole ring modifies its chemical properties, making it a compound of interest in various scientific research fields.
Scientific Research Applications
7-Ethoxy-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential role in biological processes and as a probe in biochemical assays.
Medicine: Investigated for its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Future Directions
Mechanism of Action
Target of Action
7-Ethoxyindole, also known as 7-ethoxy-1H-indole, is a chemical compound that interacts with various targets in the body. It’s also been used as a reactant for the preparation of tryptophan dioxygenase inhibitors , which suggests that one of its potential targets could be the enzyme tryptophan dioxygenase.
Mode of Action
For instance, 7-Methoxyindole has been used as a reactant for the preparation of tryptophan dioxygenase inhibitors . Tryptophan dioxygenase is an enzyme involved in the metabolism of tryptophan, an essential amino acid. By inhibiting this enzyme, 7-Methoxyindole could potentially affect the metabolic pathways involving tryptophan .
Pharmacokinetics
Pharmacokinetics is a critical aspect of drug development as it influences the bioavailability of a compound
Result of Action
7-methoxyindole has been reported to inhibit tobacco cell growth, which can be partially reversed by indole and tryptophan . This suggests that this compound might have similar effects on cell growth.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxyindole typically involves the introduction of an ethoxy group to the indole ring. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring. The ethoxy group can be introduced through an etherification reaction using ethyl iodide and a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis followed by etherification. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 7-Ethoxy-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2,3-diones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding indoline derivative.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Indole-2,3-diones.
Reduction: Indoline derivatives.
Substitution: 3-nitroindole, 3-bromoindole, etc.
Comparison with Similar Compounds
Indole: The parent compound, known for its wide range of biological activities.
7-Methoxy-1H-indole: Similar to 7-Ethoxyindole but with a methoxy group, affecting its chemical properties and biological activities.
5-Bromo-1H-indole: A halogenated derivative with distinct reactivity and applications.
Uniqueness: 7-Ethoxy-1H-indole is unique due to the presence of the ethoxy group, which can enhance its lipophilicity and alter its interaction with biological targets. This modification can lead to different pharmacokinetic and pharmacodynamic profiles compared to other indole derivatives.
Properties
IUPAC Name |
7-ethoxy-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-12-9-5-3-4-8-6-7-11-10(8)9/h3-7,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFKEBQFRTULGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40600583 | |
Record name | 7-Ethoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40600583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927181-96-2 | |
Record name | 7-Ethoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40600583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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